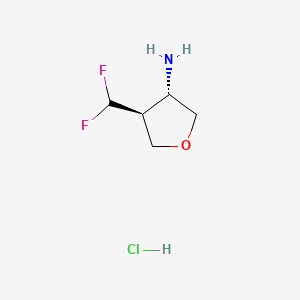
rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans: is a synthetic organic compound that belongs to the class of oxolanes. It is characterized by the presence of a difluoromethyl group and an amine group attached to an oxolane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans typically involves multiple steps, including the formation of the oxolane ring and the introduction of the difluoromethyl and amine groups. One common synthetic route involves the following steps:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions using amine precursors.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxolane derivatives.
Applications De Recherche Scientifique
rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans involves its interaction with specific molecular targets and pathways. The difluoromethyl group and amine group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(3R,4R)-4-(fluoromethyl)oxolan-3-aminehydrochloride,trans
- rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-aminehydrochloride,trans
- rac-(3R,4R)-4-(methyl)oxolan-3-aminehydrochloride,trans
Uniqueness
rac-(3R,4R)-4-(difluoromethyl)oxolan-3-aminehydrochloride,trans is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs
Propriétés
Formule moléculaire |
C5H10ClF2NO |
|---|---|
Poids moléculaire |
173.59 g/mol |
Nom IUPAC |
(3S,4S)-4-(difluoromethyl)oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)3-1-9-2-4(3)8;/h3-5H,1-2,8H2;1H/t3-,4-;/m1./s1 |
Clé InChI |
FFVIKUUADRCLIV-VKKIDBQXSA-N |
SMILES isomérique |
C1[C@H]([C@@H](CO1)N)C(F)F.Cl |
SMILES canonique |
C1C(C(CO1)N)C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















